molecular formula C8H16N4O4 B12651138 N-Acetyl-gamma-hydroxyarginine CAS No. 74346-03-5

N-Acetyl-gamma-hydroxyarginine

Cat. No.: B12651138
CAS No.: 74346-03-5
M. Wt: 232.24 g/mol
InChI Key: JNUHPPCBTSKORP-UHFFFAOYSA-N
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Description

N-Acetyl-gamma-hydroxyarginine is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group attached to the gamma carbon of the arginine molecule. It is of significant interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-gamma-hydroxyarginine typically involves the acetylation of gamma-hydroxyarginine. This can be achieved through the reaction of gamma-hydroxyarginine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using biocatalytic processes. Whole-cell biocatalysts, which are engineered microorganisms, can be employed to produce the compound efficiently. These biocatalysts offer high selectivity and yield, making the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-gamma-hydroxyarginine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as N-acyl-gamma-hydroxyarginine and gamma-keto-arginine.

Scientific Research Applications

N-Acetyl-gamma-hydroxyarginine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a substrate for studying enzyme kinetics and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role in modulating nitric oxide production and its antioxidant properties.

    Industry: It is used in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-gamma-hydroxyarginine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This modulation can lead to various physiological effects, including vasodilation and improved blood flow. Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglutamate: Another acetylated derivative of an amino acid, involved in the urea cycle.

    N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    Gamma-Hydroxybutyrate: A compound with sedative and anesthetic properties.

Uniqueness

N-Acetyl-gamma-hydroxyarginine is unique due to its dual functional groups (acetyl and hydroxyl) on the arginine backbone, which confer distinct chemical reactivity and biological activity. Its ability to modulate nitric oxide production and exhibit antioxidant properties sets it apart from other similar compounds .

Properties

IUPAC Name

2-acetamido-5-(diaminomethylideneamino)-4-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O4/c1-4(13)12-6(7(15)16)2-5(14)3-11-8(9)10/h5-6,14H,2-3H2,1H3,(H,12,13)(H,15,16)(H4,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUHPPCBTSKORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(CN=C(N)N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74346-03-5
Record name N-Acetyl-gamma-hydroxyarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074346035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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